Rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, cis is a chemical compound with the CAS number 72450-66-9. It is classified as a piperidine derivative, which is a cyclic amine commonly found in various natural and synthetic compounds. This compound features a hydroxyl group and a carboxylate moiety, making it of interest in medicinal chemistry and organic synthesis.
The synthesis of rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride typically involves several steps that may include:
Technical details regarding specific reagents and conditions used in these reactions can vary widely depending on the desired purity and yield.
The molecular formula of rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride is , with a molecular weight of approximately 195.644 g/mol.
COC(=O)[C@@H]1CCNC[C@@H]1O.Cl
CLOJXKXKZBMCFY-UHFFFAOYSA-N
The structure features a piperidine ring with substituents that include a hydroxyl group and a methyl ester functionality.
Rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride can participate in various chemical reactions:
These reactions are significant for its application in organic synthesis and medicinal chemistry.
This interaction profile suggests potential applications in pharmacology, particularly in developing treatments for neurological disorders.
Relevant analyses such as NMR spectroscopy and mass spectrometry are essential for confirming the purity and identity of this compound.
Rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride has several scientific uses:
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4